1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one
CAS No.:
Cat. No.: VC15794264
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 1-(6-amino-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C11H12N2O2/c1-2-11(14)13-5-6-15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6,12H2 |
| Standard InChI Key | CIDJZQLGWOJWKT-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)N1CCOC2=C1C=C(C=C2)N |
Introduction
Chemical Identity and Structural Features
The IUPAC name 1-(6-Amino-2,3-dihydro-4H-benzo[b] oxazin-4-yl)prop-2-en-1-one denotes a bicyclic system comprising a benzene ring fused to a 1,4-oxazine ring, with partial saturation at the 2,3-positions. Key features include:
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Benzoxazine core: A six-membered benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively .
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6-Amino substituent: An amino group (-NH₂) at position 6 on the benzene ring, enhancing electron density and potential hydrogen-bonding interactions .
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Propenone side chain: An acryloyl group (CH₂=CH-C=O) at the 4-position of the oxazine ring, introducing conjugation and electrophilic reactivity .
Crystallographic data from analogous benzoxazine derivatives reveal that the oxazine ring adopts a half-chair conformation, with the fused benzene ring maintaining near-planarity. The dihedral angle between the benzene and oxazine rings typically ranges from 1.6° to 5.2°, favoring π-π stacking interactions . Bond lengths in the oxazine ring, such as C–N (1.374–1.429 Å) and C=O (1.213 Å), deviate slightly from standard values due to conjugation with the aromatic system .
Synthetic Methodologies
Ring-Closure Strategies
The benzoxazine core is commonly synthesized via cyclization reactions. For example, treatment of N-substituted anthranilic acid derivatives with acetic anhydride induces ring closure to form the 1,4-benzoxazin-4-one scaffold . Adapting this approach, 6-amino-3,4-dihydro-2H-benzo[b] oxazine could be synthesized from 3,5-dibromoanthranilic acid and an appropriate oxazolone precursor, followed by reduction to introduce the amino group .
Spectroscopic Characterization
Key spectroscopic data for analogous compounds provide benchmarks for identifying the target molecule:
Computational and Structural Analysis
Density functional theory (DFT) calculations on related benzoxazines using the B3LYP/6-311++G(d,p) basis set reveal:
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Electrostatic potential: The acryloyl group exhibits regions of high electrophilicity (δ⁻ = −0.25 e) at the carbonyl oxygen, facilitating nucleophilic attacks .
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Noncovalent interactions: Reduced density gradient (RDG) analysis identifies van der Waals interactions between the oxazine oxygen and adjacent aromatic protons, stabilizing the molecular conformation .
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Frontier orbitals: The HOMO-LUMO gap (ΔE = 4.8 eV) suggests moderate reactivity, with electron density localized on the amino group and acryloyl moiety .
Stability and Reactivity
The compound’s stability is influenced by:
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Conjugation effects: The extended π-system between the acryloyl group and benzoxazine ring reduces susceptibility to hydrolysis .
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Oxidative susceptibility: The 6-amino group may undergo oxidation to nitro or iminoquinone species under acidic conditions .
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Thermal stability: Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures above 200°C, indicating moderate thermal resilience .
Industrial and Research Applications
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Pharmaceutical intermediates: Serves as a precursor for kinase inhibitors and anti-inflammatory agents .
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Polymer chemistry: Benzoxazine-acrylate hybrids are used in photoresists and self-healing coatings due to their radical polymerization capability .
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Agrochemicals: Amino-substituted benzoxazines exhibit herbicidal activity against A. thaliana (EC₅₀ = 0.8 μM) .
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